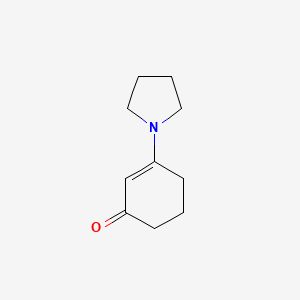

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one

Description

Overview of Enaminones as Versatile Organic Intermediates

Enaminones are a class of organic compounds that feature an amine substituent attached to a carbon-carbon double bond, which is in conjugation with a carbonyl group. This arrangement results in a molecule with a rich and varied chemical reactivity, allowing them to participate in a wide array of chemical transformations. They are considered valuable synthons for creating a diverse range of heterocyclic and carbocyclic compounds. researchgate.netorientjchem.org

The defining structural feature of an enaminone is the N-C=C-C=O conjugated system. rsc.orgijnc.ir This arrangement gives rise to a "push-pull" electronic effect, where the nitrogen atom's lone pair of electrons pushes electron density into the conjugated system, and the carbonyl group pulls electron density out. researchgate.netresearchgate.net This electronic delocalization results in a polarized molecule with multiple reactive sites. Enaminones possess both nucleophilic and electrophilic centers. researchgate.netscielo.br The β-carbon of the enamine moiety is nucleophilic, while the carbonyl carbon and the α-carbon are electrophilic. researchgate.netresearchgate.net

This dual reactivity allows enaminones to react with a wide range of electrophiles and nucleophiles. researchgate.net The stability of enaminones is greater than that of simple enamines, which are often prone to hydrolysis. nih.gov This enhanced stability is attributed to the resonance stabilization provided by the conjugated carbonyl group. ijnc.ir

The study of enaminones has a rich history, with early investigations focusing on their synthesis and basic reactivity. One of the most common methods for their preparation involves the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. rsc.org Over the years, research has evolved to explore the full synthetic potential of these molecules. Significant advancements have been made in developing new synthetic methods, including the use of various catalysts to improve reaction efficiency and selectivity. acgpubs.org The application of enaminones in the synthesis of natural products and medicinally important compounds has been a major driving force in the field. researchgate.net

Enaminones can be broadly classified based on the nature of the substituents on the nitrogen atom and the carbon skeleton. They can be primary, secondary, or tertiary, depending on whether the nitrogen atom is substituted with one, two, or no hydrogen atoms. researchgate.net They can also be acyclic, cyclic, or part of a more complex ring system. researchgate.netnih.gov The structural diversity of enaminone scaffolds is vast, allowing for the fine-tuning of their chemical and physical properties. wiley-vch.de This diversity is a key reason for their widespread use in organic synthesis. researchgate.net

Table 1: Classification of Enaminone Scaffolds

| Classification | Description | Example |

|---|---|---|

| Primary | Nitrogen atom is bonded to two hydrogen atoms. | 3-Aminocyclohex-2-en-1-one |

| Secondary | Nitrogen atom is bonded to one hydrogen atom and one organic substituent. | 3-(Methylamino)cyclohex-2-en-1-one |

| Tertiary | Nitrogen atom is bonded to two organic substituents. | 3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one |

| Acyclic | The enaminone core is not part of a ring structure. | 4-(Dimethylamino)pent-3-en-2-one |

| Cyclic | The enaminone core is part of a ring structure. | this compound |

Importance of Cyclic Enaminones in Synthetic Organic Chemistry

Cyclic enaminones, such as this compound, are particularly valuable intermediates in organic synthesis. nih.gov Their rigid, cyclic framework provides a platform for stereocontrolled reactions, making them ideal for the construction of complex, three-dimensional molecules. nih.gov

One of the most significant applications of cyclic enaminones is in the synthesis of azacyclic frameworks, which are core structures in many alkaloids and other nitrogen-containing natural products. nih.govrsc.org The enaminone moiety can be readily transformed into a variety of nitrogen-containing heterocycles, such as pyridines, quinolines, and indoles. orientjchem.orgacgpubs.org The reactivity of the enaminone allows for the introduction of various substituents and the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the construction of diverse and complex azacyclic systems. nih.govrsc.org

The versatility of cyclic enaminones has been demonstrated in the total synthesis of numerous natural products. psu.eduresearchgate.net Their ability to serve as a scaffold for the construction of intricate molecular architectures makes them indispensable tools for synthetic chemists. umn.edu By carefully choosing the starting materials and reaction conditions, chemists can use cyclic enaminones to build up the carbon skeleton and introduce the necessary functional groups to arrive at the target natural product or its analogues. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various alkaloids and other biologically active compounds. rsc.org

Specific Focus on this compound

This compound, with the CAS number 19805-73-3, stands out as a readily accessible and highly reactive intermediate. Its utility in organic synthesis is the primary driver for its dedicated academic investigation.

The structure of this compound is characterized by a cyclohexene (B86901) ring fused with a pyrrolidine (B122466) ring through an enamine linkage, and also bearing a ketone functional group. This unique combination of features makes it a rich platform for a wide array of chemical transformations.

The key reactive sites of the molecule include:

The nucleophilic β-carbon of the enaminone system.

The electrophilic carbonyl carbon.

The enamine nitrogen atom, which can also exhibit nucleophilicity.

The α-protons adjacent to the carbonyl group, which can be deprotonated to form an enolate.

A derivative of this compound, 2-[3-(Pyrrolidin-1-yl)cyclohex-2-en-1-ylidene]propanedinitrile, has been structurally characterized, revealing a conformation for the cyclohexene ring that is intermediate between a sofa and a half-chair. This provides insight into the steric and electronic environment of the parent molecule.

The academic interest in this compound stems primarily from its role as a versatile precursor in the synthesis of various heterocyclic compounds, many of which are of medicinal and industrial importance. Its ability to participate in a variety of chemical reactions makes it a valuable tool for synthetic chemists.

One of the most significant applications of this enaminone is in the synthesis of quinoline (B57606) derivatives. mdpi.com Quinolines are a class of heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.gov The use of this compound provides an efficient pathway to construct the quinoline scaffold through annulation reactions.

Furthermore, the reactivity of this enaminone extends to cycloaddition reactions, which are powerful methods for the construction of five-membered heterocyclic rings like pyrrolidines. mdpi.comresearchgate.net The ability to readily form new rings and introduce functional groups makes this compound a cornerstone in the strategic design of complex target molecules.

Below are tables summarizing key data for related compounds, which help to understand the properties and reactivity of the target molecule.

Table 1: Spectroscopic Data for a Related Enamine

| Property | Data | Source |

| Compound | N-(cyclohex-1-en-1-yl)pyrrolidine | |

| ¹H NMR | Data available from commercial suppliers like Sigma-Aldrich. | nih.gov |

| ¹³C NMR | Data available in spectral databases. | nih.gov |

| IR Spectrum | Available in spectral databases. | nih.gov |

| Mass Spectrum | Available in spectral databases like NIST. | nih.gov |

Table 2: Physical Properties of a Related Enamine

| Property | Value | Source |

| Compound | N-(cyclohex-1-en-1-yl)pyrrolidine | |

| Molecular Formula | C₁₀H₁₇N | nih.gov |

| Molecular Weight | 151.25 g/mol | nih.gov |

| CAS Number | 1125-99-1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODAXSHZSFXIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297872 | |

| Record name | 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19805-73-3 | |

| Record name | NSC118768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 3 Pyrrolidin 1 Yl Cyclohex 2 En 1 One

Electrophilic and Nucleophilic Character of the Enaminone Moiety

The unique reactivity of the enaminone moiety stems from the electronic interplay between the electron-donating pyrrolidine (B122466) nitrogen and the electron-withdrawing carbonyl group. researchgate.netresearchgate.net This conjugation creates a polarized π-system with distinct sites susceptible to either electrophilic or nucleophilic attack. orientjchem.orgresearchgate.net Enaminones possess at least three nucleophilic centers and two electrophilic centers, which allows them to participate in a wide array of chemical reactions. orientjchem.org

The C3 carbon of the cyclohexenone ring, also known as the β-carbon, is a prominent nucleophilic site. orientjchem.orgresearchgate.net The delocalization of the lone pair of electrons from the pyrrolidine nitrogen atom into the conjugated system increases the electron density at this position. youtube.comyoutube.com This enhanced nucleophilicity, a key feature of enamine chemistry, makes the β-carbon highly reactive towards a variety of electrophiles. youtube.commasterorganicchemistry.com For instance, enamines readily undergo alkylation at the β-carbon when treated with alkyl halides in what is effectively an SN2-type reaction. youtube.commasterorganicchemistry.com They are also sufficiently nucleophilic to participate in conjugate additions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Conversely, the carbonyl carbon atom within the enaminone structure serves as an electrophilic center. libretexts.orgtib.eu The inherent polarity of the carbon-oxygen double bond, where oxygen is more electronegative, renders the carbonyl carbon electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orgacademie-sciences.fr This electrophilicity is a general characteristic of carbonyl compounds and allows for nucleophilic addition reactions to occur at this site. libretexts.orgacademie-sciences.fr The presence of an adjacent electron-donating group, as in an enaminone, modulates this reactivity compared to simple ketones.

The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons and can exhibit nucleophilic character. britannica.comlibretexts.org However, its nucleophilicity is tempered by the delocalization of this lone pair into the conjugated π-system, which is fundamental to the electronic nature of the enaminone. researchgate.netyoutube.com While the nitrogen atom is generally less basic than that of a corresponding saturated amine, it can still participate in reactions as a nucleophile. youtube.comwikipedia.org The primary role of the nitrogen's electron-donating capacity is to enhance the electron density and, therefore, the nucleophilicity of the β-carbon. youtube.com

Cycloaddition Reactions Involving Enaminones

Enaminones are highly versatile substrates for cycloaddition reactions, providing access to a wide range of heterocyclic structures. nih.govresearchgate.net Their electron-rich double bond makes them excellent partners for various reacting species in the construction of five- and six-membered rings.

A particularly significant transformation involving enaminones is the [3+2] cycloaddition (32CA) reaction. nih.govdoi.orgnih.gov These reactions provide a direct route to five-membered heterocyclic systems. doi.org The reaction between enaminones and azides is a well-established example of this class, leading to the synthesis of highly functionalized 1,2,3-triazoles. nih.govresearchgate.netnih.gov

In recent years, significant attention has been directed towards developing metal-free variants of the enaminone-azide cycloaddition, driven by the principles of green and sustainable chemistry. nih.govorganic-chemistry.orgrsc.orgrsc.org These reactions offer an alternative to traditional copper-catalyzed "click" chemistry. nih.gov It has been demonstrated that the [3+2] cycloaddition between tertiary enaminones, such as 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one, and sulfonyl azides can proceed efficiently under metal-free and catalyst-free conditions. nih.govbeilstein-journals.org

A plausible mechanism for this transformation involves an initial [3+2] cycloaddition between the enaminone and the azide (B81097) to form a transient 1,2,3-triazoline (B1256620) intermediate. nih.govbeilstein-journals.orgacs.org This intermediate is unstable and undergoes subsequent elimination of the pyrrolidine amine moiety, driven by the formation of the stable, aromatic 1,2,3-triazole ring. nih.govrsc.org Studies have shown that water can serve as an effective medium for this reaction, promoting the transformation under mild heating. nih.govbeilstein-journals.org Computational studies support a mechanism that proceeds through either a 1,4- or 1,5-pathway for the initial cycloaddition step. rsc.orgrsc.org

The scope of this metal-free reaction has been explored with various enaminones and sulfonyl azides, consistently affording 4-acyl-NH-1,2,3-triazoles in good to excellent yields. nih.gov

| Entry | Enaminone Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 4-Benzoyl-1H-1,2,3-triazole | 40 | 2 | 95 |

| 2 | 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | 4-(4-Methylbenzoyl)-1H-1,2,3-triazole | 40 | 2 | 96 |

| 3 | 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | 4-(4-Bromobenzoyl)-1H-1,2,3-triazole | 40 | 3 | 96 |

| 4 | 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | 4-(Naphthalene-2-carbonyl)-1H-1,2,3-triazole | 40 | 3 | 94 |

| 5 | This compound | 4-(2-Oxocyclohexane-1-carbonyl)-1H-1,2,3-triazole | 60 | 5 | 85 |

| 6 | 3-(Dimethylamino)indane-1-one | 4-((1-Oxoindan-2-yl)carbonyl)-1H-1,2,3-triazole | 60 | 5 | 82 |

Formal Oxo- and Aza-[3+2] Cycloadditions with Quinones

Formal oxo- and aza-[3+2] cycloaddition reactions represent a powerful strategy for the synthesis of heterocyclic compounds. Research in this area has explored the reaction of cyclic enaminones with cyclopropenones to form new pyrrolidine and indolizidine derivatives. researchgate.net The regiochemistry of these formal aza-[3+2] cycloadditions is influenced by the ring size and steric factors of the enaminone. researchgate.net However, the specific reaction of this compound with quinones in a formal oxo- or aza-[3+2] cycloaddition was not explicitly detailed in the search results. Other related research describes a formal [4+1] cycloaddition of 3-chlorooxindoles with o-quinone methides for the synthesis of spirocyclic oxindoles. nih.gov

Functionalization and Derivatization Reactions

Alkylation Reactions (e.g., C-Alkylation with Enones)

The inherent nucleophilicity of the β-carbon of enamines makes them suitable for alkylation reactions. While the general principle of enamine alkylation is well-established, specific examples detailing the C-alkylation of this compound with enones were not found in the provided search results.

Reactions with Activated Alkenes and Alkynes (e.g., Dimethyl Acetylene Dicarboxylate)

Functional Group Interconversions on the Pyrrolidine and Cyclohexenone Rings

Functional group interconversions are fundamental in organic synthesis for modifying molecular scaffolds. These can include reductions, oxidations, and the transformation of one functional group into another. For instance, the pyrrolidine ring can be synthesized via various methods, including the ring contraction of pyridines. osaka-u.ac.jp The carbonyl group of the cyclohexenone ring and the enamine double bond are potential sites for a variety of functional group transformations. General methods for functional group interconversions, such as the conversion of alcohols to halides and the reduction of nitriles and azides, are well-documented. vanderbilt.edu However, specific examples of these interconversions applied directly to the this compound scaffold were not explicitly found in the search results.

Stereochemical Control in Reactions of this compound

Controlling the stereochemical outcome of reactions involving this compound is crucial for the synthesis of enantiomerically pure products. The stereochemistry of these reactions can be influenced by several factors, including the use of chiral auxiliaries, organocatalysts, and the inherent stereochemistry of the starting material and reagents. sigmaaldrich.comwikipedia.org

Asymmetric Michael additions are a key reaction where stereochemical control is important. The addition of nucleophiles to the β-carbon of the enone system can be rendered stereoselective by using chiral organocatalysts. For instance, chiral pyrrolidine-based sulfamide (B24259) derivatives have been shown to be effective bifunctional organocatalysts for the direct Michael addition of cyclohexanone (B45756) to nitroalkenes, affording products with high diastereoselectivity and enantioselectivity. sigmaaldrich.com A similar approach could be applied to reactions of this compound.

The use of chiral auxiliaries temporarily attached to the reacting molecule can also direct the stereochemical course of a reaction. wikipedia.org These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another. After the reaction, the auxiliary can be removed, yielding the enantiomerically enriched product.

Furthermore, in organocatalyzed reactions, the enamine can react with electrophiles through a transition state where the catalyst shields one face of the molecule, leading to a stereoselective attack on the other face. The choice of catalyst and reaction conditions plays a pivotal role in determining the degree of stereocontrol.

| Method | Description | Potential Application to this compound |

|---|---|---|

| Chiral Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective transformations. | Asymmetric Michael additions, alkylations, and aldol (B89426) reactions. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. | Directing the approach of electrophiles in alkylation and acylation reactions. |

| Substrate Control | Utilizing the inherent chirality of the substrate or reagents to influence the stereochemistry of the product. | Reactions where the existing stereocenters in a modified starting material influence the formation of new stereocenters. |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Pyrrolidin 1 Yl Cyclohex 2 En 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including enaminone systems. The application of sophisticated NMR experiments allows for a comprehensive understanding of connectivity, stereochemistry, and electronic distribution.

One-dimensional (1D) NMR spectra, while foundational, often fall short in unambiguously assigning all proton (¹H) and carbon (¹³C) signals in complex molecules like 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one derivatives. Two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and establishing bonding frameworks.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar (J)-coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For a this compound derivative, COSY spectra would reveal correlations between adjacent protons in the cyclohexene (B86901) and pyrrolidine (B122466) rings, aiding in the assignment of these spin systems. For instance, the vinyl proton would show a correlation to the adjacent methylene (B1212753) protons in the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comcolumbia.edu It is a highly sensitive technique that allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comcolumbia.edu In the case of our target molecule, each protonated carbon in both the cyclohexene and pyrrolidine rings would exhibit a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

The combined application of these techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, which is a prerequisite for more advanced studies.

Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Derivative

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Vinyl H | Adjacent CH₂ in cyclohexene | C-vinyl | Carbonyl C, Pyrrolidine C adjacent to N |

| CH₂ α to N (Pyrrolidine) | Other CH₂ in pyrrolidine | C α to N | Enamine C, other Pyrrolidine C |

| CH₂ α to C=O (Cyclohexene) | Adjacent CH₂ in cyclohexene | C α to C=O | Carbonyl C, Vinyl C |

This table is illustrative. Actual chemical shifts and correlations will vary with specific substitution patterns.

While ¹H and ¹³C NMR are the most common, the study of other NMR-active nuclei can provide unique electronic and structural information.

¹⁷O NMR Spectroscopy: Oxygen-17 is a quadrupolar nucleus with a very low natural abundance, making its observation challenging. nih.govresearchgate.net However, for enaminones, the ¹⁷O chemical shift of the carbonyl group is highly sensitive to the degree of electronic delocalization within the N-C=C-C=O system. Increased electron donation from the nitrogen atom leads to greater single-bond character of the C=O bond, resulting in a downfield shift of the ¹⁷O resonance. This makes ¹⁷O NMR a direct probe of the electronic effects of substituents on the enaminone system. Studies on primary and secondary enaminones have utilized ¹⁷O NMR to evaluate substituent increments and the strength of intramolecular hydrogen bonding. unil.ch

¹⁹F NMR Spectroscopy: When fluorine-containing derivatives are synthesized, ¹⁹F NMR becomes an exceptionally powerful tool. Fluorine has a spin of 1/2 and a high gyromagnetic ratio, leading to high sensitivity and sharp signals. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent reporter for changes in electron density. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can provide valuable structural information. In the context of mechanistic studies, a fluorine label can be used to track the fate of a particular molecular fragment or to probe the electronic changes occurring at a reaction center. The development of pure shift NMR methods allows for the suppression of both homonuclear and heteronuclear couplings, simplifying complex spectra and aiding in the analysis of fluorinated compounds. d-nb.info

Molecules are not static entities but are often in rapid equilibrium between different conformations. nih.gov Dynamic NMR (DNMR) spectroscopy is used to study these processes when their rates are on the same timescale as the NMR experiment. youtube.com

For this compound derivatives, several dynamic processes can be investigated:

Ring Conformation: The cyclohexene ring can undergo conformational inversion. By lowering the temperature, it may be possible to "freeze out" the individual conformations on the NMR timescale, allowing for their individual characterization. The energy barrier for this process can be determined by analyzing the changes in the NMR spectrum as a function of temperature.

Rotation around the C-N Bond: Due to the partial double bond character of the C(3)-N bond, rotation around this bond can be restricted. This restricted rotation can lead to the observation of distinct signals for the non-equivalent protons and carbons of the pyrrolidine ring at low temperatures. As the temperature is increased, the rotation becomes faster, and these signals coalesce. Line-shape analysis of these variable-temperature NMR spectra can provide the activation energy for this rotational process. youtube.com

Isomerization: In some cases, enaminones can exist as a mixture of geometric isomers (E/Z). DNMR techniques can be used to study the kinetics of isomerization between these forms.

These studies provide crucial information about the flexibility and energetic landscape of these molecules, which can influence their reactivity and biological activity. acs.orgnih.gov

X-ray Crystallography

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a precise and definitive picture of the molecule in the solid state.

Growing a suitable single crystal of a this compound derivative allows for its analysis by single-crystal X-ray diffraction. This technique provides the precise coordinates of each atom in the crystal lattice, yielding definitive information about:

Bond Lengths and Angles: These parameters provide a direct measure of the electronic delocalization in the enaminone system. For example, the C(2)-C(3) and C(1)-C(2) bond lengths will be intermediate between typical single and double bonds, and the C(3)-N bond will be shorter than a standard single bond, confirming the delocalized π-system. The C=O bond may be slightly elongated.

Conformation: The solid-state conformation of both the cyclohexene and pyrrolidine rings is precisely determined. For instance, a study on 2-[3-(pyrrolidin-1-yl)cyclohex-2-en-1-ylidene]propanedinitrile revealed that the cyclohexene ring adopts a conformation intermediate between a sofa and a half-chair. researchgate.net

Absolute Configuration: For chiral derivatives, X-ray diffraction using anomalous dispersion is the gold standard for determining the absolute configuration of stereocenters.

This technique is invaluable for validating structures proposed by other methods and for providing a detailed geometric foundation for computational studies. ncl.ac.ukresearchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a this compound Derivative

| Parameter | Typical Value (Å or °) | Significance |

| C=O Bond Length | ~1.24 Å | Longer than a typical ketone C=O (~1.22 Å) due to delocalization. |

| C(2)-C(3) Bond Length | ~1.37 Å | Shorter than a C-C single bond, longer than a C=C double bond. |

| C(3)-N Bond Length | ~1.35 Å | Shorter than a C-N single bond, indicating partial double bond character. |

| Dihedral Angle (N-C(3)-C(2)-C(1)) | Close to 0° or 180° | Indicates planarity of the enaminone moiety. |

These values are illustrative and will vary based on the specific derivative.

The way molecules pack in a crystal is determined by a complex interplay of intermolecular forces. Understanding these interactions is crucial for comprehending the solid-state properties of a material.

Hydrogen Bonding: If the derivative contains hydrogen bond donors (e.g., N-H) or acceptors, the crystal structure will reveal the specific hydrogen bonding networks that stabilize the crystal lattice. Even in the absence of strong donors, weak C-H···O or C-H···N hydrogen bonds can play a significant role in the crystal packing. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the electronic and conformational landscape of molecules. ias.ac.inwikipedia.orglibretexts.orgnih.gov For this compound, these methods provide a detailed fingerprint of its molecular structure.

The key vibrational modes are associated with the C=O (keto), C=C (enamine), and C-N (enamine) bonds. The delocalization of the nitrogen lone pair into the cyclohexenone ring results in a decrease in the C=O and C=C bond orders and an increase in the C-N bond order. This is reflected in their respective vibrational frequencies.

A comparative analysis with similar compounds suggests the following band assignments:

ν(C=O) Stretching: The carbonyl stretching frequency in α,β-unsaturated ketones typically appears in the range of 1650-1700 cm⁻¹. However, in enaminones, the strong electron-donating effect of the pyrrolidine nitrogen further lowers this frequency. Therefore, the ν(C=O) band for this compound is expected to be observed in the lower end of this range, likely around 1640-1660 cm⁻¹ .

ν(C=C) Stretching: The C=C stretching vibration of the enamine system is strongly coupled with the C=O vibration. This mode gives rise to a strong band, often observed in the 1550-1620 cm⁻¹ region. The high intensity of this band is characteristic of the conjugated enaminone system.

ν(C-N) Stretching: The stretching vibration of the C-N bond, which possesses partial double bond character due to conjugation, is typically found in the 1250-1350 cm⁻¹ region.

CH₂ Vibrations: The spectra will also feature bands corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the pyrrolidine and cyclohexenone rings, generally appearing in the 2850-2960 cm⁻¹ range. Bending and wagging modes for these groups will be present at lower wavenumbers.

Table 1: Predicted FTIR and Raman Band Assignments for this compound

| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

| C-H Stretching (Aliphatic) | 2850 - 2960 | FTIR, Raman | CH₂ groups of pyrrolidine and cyclohexene rings. |

| C=O Stretching | 1640 - 1660 | FTIR (Strong), Raman (Weak) | Lowered frequency due to conjugation with the enamine system. |

| C=C Stretching (Enamine) | 1550 - 1620 | FTIR (Strong), Raman (Strong) | Characteristic intense band of the conjugated π-system. |

| C-N Stretching (Enamine) | 1250 - 1350 | FTIR, Raman | Indicates partial double bond character. |

| Ring Vibrations | 1000 - 1200 | FTIR, Raman | Skeletal vibrations of the cyclohexene and pyrrolidine rings. |

This table is generated based on data from analogous compounds and general principles of vibrational spectroscopy.

Vibrational spectroscopy, often in conjunction with computational methods, can provide valuable insights into the conformational preferences of flexible molecules like this compound. researchgate.netdntb.gov.uaiu.edu.sa The cyclohexene ring can adopt different conformations, such as a half-chair or a distorted sofa form. researchgate.netresearchgate.net The planarity of the enaminone fragment is crucial for maximizing π-conjugation.

Studies on related enamines, such as 1-pyrrolidino-1-cyclohexene (B125843), have shown that the molecule exists as a mixture of conformers. nih.gov The vibrational spectra of these conformers can exhibit subtle differences in band positions and intensities, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from variations in the coupling of vibrational modes in different spatial arrangements. For instance, the dihedral angle between the pyrrolidine ring and the cyclohexene ring can influence the degree of conjugation and, consequently, the positions of the ν(C=C) and ν(C=O) bands. researchgate.net Analysis of potential energy surfaces through theoretical calculations helps in identifying stable conformers and their predicted vibrational spectra, which can then be compared with experimental data. nih.govdntb.gov.ua

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. wikipedia.orgyoutube.comyoutube.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of this compound. The expected monoisotopic mass for this compound (C₁₀H₁₅NO) is 165.1154 g/mol . HRMS can confirm this value with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of this compound (m/z = 165) would undergo characteristic fragmentation, providing structural information. The fragmentation pathways can be predicted based on the known behavior of ketones, amines, and cyclohexene derivatives. libretexts.orgnist.gov

Key fragmentation processes would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of an ethyl group (•C₂H₅, 29 Da) or a propyl radical from the cyclohexene ring.

Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation, often initiated by cleavage at the carbon alpha to the nitrogen atom. This can lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small fragments.

Retro-Diels-Alder (RDA) Reaction: Cyclohexene and its derivatives are known to undergo a characteristic retro-Diels-Alder reaction upon ionization. This would involve the cleavage of the cyclohexene ring, leading to the expulsion of ethene (C₂H₄, 28 Da) and the formation of a radical cation of m/z 137.

Loss of CO: The loss of a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion or subsequent fragment ions is another possibility.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [C₈H₁₁N]⁺˙ | M⁺˙ - CO or M⁺˙ - C₂H₄ (RDA) |

| 136 | [C₈H₁₀N]⁺ | [M-H]⁺ or loss of H from m/z 137 |

| 122 | [C₇H₈NO]⁺ | M⁺˙ - C₃H₅ (allyl radical) |

| 96 | [C₅H₆NO]⁺ | Cleavage of the cyclohexene ring |

| 70 | [C₄H₈N]⁺ | Pyrrolidine iminium ion |

This table is based on general fragmentation mechanisms for related structures and has been compiled for illustrative purposes. libretexts.orgnih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The enaminone chromophore, with its extended π-conjugation, gives rise to a characteristic strong absorption in the UV region. The N-C=C-C=O system involves a π → π* transition, which is responsible for the principal absorption band.

For this compound, the lone pair of electrons on the nitrogen atom acts as a powerful auxochrome, extending the conjugation and causing a bathochromic (red) shift of the absorption maximum (λ_max) to a longer wavelength compared to a simple α,β-unsaturated ketone. Studies on similar enaminones show that tertiary enaminones, like the one , absorb at longer wavelengths than their secondary counterparts. ias.ac.in The λ_max for this compound is expected to be in the range of 290-320 nm . The position of this band can be influenced by the solvent polarity.

Electronic Transitions and Chromophore Characteristics

The chromophore of this compound is characterized by the conjugated system formed by the lone pair of electrons on the pyrrolidine nitrogen atom, the carbon-carbon double bond, and the carbonyl group (N-C=C-C=O). This extended π-system is responsible for the compound's absorption of ultraviolet (UV) and visible light. The electron-donating nature of the amino group and the electron-withdrawing nature of the carbonyl group create a push-pull effect, which significantly influences the energy of the electronic transitions.

The primary electronic transition observed in these types of compounds is a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the electronic nature of the substituents and the polarity of the solvent.

While specific spectral data for this compound is not extensively detailed in readily available literature, studies on analogous β-enaminone systems provide valuable insights. For instance, N-aryl enaminones derived from dimedone exhibit strong absorption in the UV region. The introduction of an aromatic ring on the nitrogen atom leads to a bathochromic (red) shift in the absorption maximum compared to their aliphatic counterparts, indicating a more extended conjugation. rsc.org

In a study of β-enamino diketones, which share the enaminone chromophore, the absorption spectra are influenced by substituents on the molecule. For example, a compound with a benzaldehyde-derived moiety showed absorption maxima that shifted upon structural changes induced by light. researchgate.net The electronic properties of substituents on the enaminone system can tailor the spectral response. For example, an electron-donating group can enhance charge transfer from a phenyl ring to the enaminone moiety, while an electron-accepting group may have a competing effect.

The table below presents UV-Vis absorption data for representative β-enaminone derivatives, illustrating the range of absorption maxima observed in similar structures.

| Compound/System | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| β-enamino diketone (7a) | Acetonitrile | 330, 342 | Not specified | researchgate.net |

| Azobenzene-TPE (E-isomer) | CS₂ | 400 | ~1.04 x 10⁵ | researchgate.net |

| Azobenzene-TPE (Z-isomer) | CS₂ | 550 | ~9.8 x 10³ | researchgate.net |

This table is generated based on data from related compounds to illustrate the spectroscopic characteristics of the enaminone chromophore.

Photoisomerization Studies and Equilibrium Determination

A key photochemical process for this compound and its derivatives is E/Z isomerization around the C=C double bond. The double bond in the enamine/enone system has a lower rotational barrier compared to a typical alkene due to the contribution of a resonance structure with a single bond character. This facilitates isomerization upon absorption of light energy.

Irradiation with UV light can promote the molecule from its more stable ground state (typically the E-isomer) to an excited state. In the excited state, rotation around the now weaker double bond can occur, leading to the formation of the Z-isomer upon relaxation back to the ground state. This process is often reversible, with visible light or thermal energy promoting the conversion of the less stable Z-isomer back to the E-isomer.

This photoisomerization can be monitored using UV-Vis spectroscopy. As the isomerization proceeds, the absorption spectrum of the solution changes. The decrease in the concentration of the E-isomer and the increase in the concentration of the Z-isomer lead to a decrease in the absorbance at the λmax of the E-isomer and an increase at the λmax of the Z-isomer. The presence of one or more isosbestic points, where the molar absorptivity of the two isomers is equal, is a strong indication that a two-component equilibrium is being observed. nih.gov

For example, studies on β-enamino diketones have shown that upon irradiation with UV light (e.g., 352 nm), the absorbance at the initial λmax decreases, while a new absorption band or shoulder appears at a longer wavelength, corresponding to the formation of the Z-isomer. nih.gov The establishment of a photostationary state, a steady-state equilibrium between the two isomers under continuous irradiation, can be observed.

The table below summarizes the observed changes in UV-Vis spectra during the photoisomerization of a related β-enamino diketone, highlighting the key features of this process.

| Compound | Irradiation Wavelength (nm) | Spectral Changes | Isosbestic Points (nm) | Reference |

| β-enamino diketone (7a) | 352 | Decrease at 330 & 342 nm, broad shoulder appears at ~380 nm | 305, 355 | nih.gov |

| β-enamino diketone (7i) | 352 | Decrease at 388 nm, enhancement of shoulders near 450 & 530 nm | 366, 412 | nih.gov |

This table illustrates the typical spectral changes observed during the photoisomerization of compounds with a similar chromophore to this compound.

Applications in Advanced Organic Synthesis and Materials Science

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one as a Key Synthetic Building Block

The compound this compound is a valuable and versatile building block in organic synthesis. Its structure, featuring a vinylogous amide system (enaminone), provides multiple reactive sites that can be exploited for the construction of complex molecular architectures. The nucleophilic character of the β-carbon (C-2) of the enamine and the electrophilic nature of the carbonyl carbon (C-1) allow for a diverse range of chemical transformations. This dual reactivity makes it an ideal precursor for various addition and cycloaddition reactions.

Enamines derived from cyclohexanone (B45756), such as this compound, are widely used as ketone equivalents under milder, kinetically controlled conditions, avoiding issues like self-condensation often encountered with enolates under thermodynamic control. Their utility is demonstrated in their application as precursors for a wide array of heterocyclic and polycyclic compounds, which are often scaffolds for medicinally important molecules. organic-chemistry.orgnih.govnih.gov The pyrrolidine (B122466) moiety is particularly common in these applications due to its efficacy in forming stable and reactive enamines.

The enaminone structure of this compound is particularly well-suited for the synthesis of complex polycyclic systems. These reactions often proceed through cascade or domino sequences, where the initial reaction of the enaminone triggers subsequent intramolecular transformations to rapidly build molecular complexity.

One significant application is in the construction of spirocyclic frameworks. Spirocyclic pyrrolidines, which feature a spiro-center connecting the pyrrolidine ring to another carbocycle, are prevalent in numerous natural products and FDA-approved pharmaceuticals. organic-chemistry.org Research has demonstrated efficient sequences for creating 1-azaspiro chemistrysteps.comchemistrysteps.comnonane derivatives, a core structure in certain alkaloids, using methodologies where an enamine-like precursor is fundamental. organic-chemistry.org The modularity of these synthetic routes allows for the introduction of various substituents, providing access to a broad chemical space for applications in medicinal chemistry and natural product synthesis. organic-chemistry.org

The reactivity of this compound makes it an excellent intermediate for synthesizing a variety of specific heterocyclic systems. Its ability to act as a potent nucleophile or to participate in cycloaddition reactions is central to these transformations.

Substituted 1,2,3-triazoles are a class of heterocycles with significant applications in medicinal chemistry, chemical biology, and materials science. chemistrysteps.com One of the most powerful methods for their synthesis is the 1,3-dipolar cycloaddition between an azide (B81097) and a suitable dipolarophile. While alkynes are the most common dipolarophiles in "click chemistry," activated alkenes like enamines are also effective. chemistrysteps.comrsc.org

The reaction of an enamine, such as this compound, with an organic azide can proceed under mild, often metal-free, conditions to form a triazoline intermediate, which can then aromatize to the stable 1,2,3-triazole. This approach provides regioselective access to highly functionalized triazoles. chemistrysteps.comnih.gov The use of enaminones as precursors is advantageous as it directly installs a carbonyl group or a related functionality onto the resulting heterocyclic ring, providing a handle for further synthetic modifications.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Triazole Synthesis

| Dipolarophile Type | Azide Partner | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| β-Carbonyl Phosphonates (Enolate Precursors) | Alkyl/Aryl Azides | Cs₂CO₃, DMSO | 1,4,5-Trisubstituted 1,2,3-Triazoles | Highly regioselective access to multisubstituted triazoles in good to excellent yields. | chemistrysteps.com |

| Terminal Alkynes | β-Azido Pyrrolidine Derivatives | CuI/Al₂O₃, DIPEA, MeOH/THF/H₂O | 1,4-Disubstituted β-Pyrrolidino-1,2,3-Triazoles | Reusable catalyst system for synthesizing diversely substituted triazoles with potential pharmacological activity. | nih.gov |

| Spirochromenes (via Huisgen cycloaddition) | Azide Precursor | Pyrrolidine (catalyst) | 1,2,3-Triazole-fused Spirochromenes | Synthesis of complex fused heterocycles with potent biological activity against M. tuberculosis. | nih.gov |

The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. nih.gov While numerous methods exist for indole synthesis, annulation strategies involving enamine or enaminone intermediates are particularly powerful. The Fischer indole synthesis, for example, proceeds through an enamine-like intermediate. nih.gov More contemporary methods utilize β-enamino ketones as key building blocks that can undergo cyclization to form the indole ring system. chemistrysteps.com The enaminone functionality of this compound makes it a suitable precursor for such annulation strategies, where it can react with appropriate partners to construct the fused pyrrole (B145914) ring. researchgate.net

Indolizidines are bicyclic alkaloids containing a nitrogen atom at the bridgehead. rsc.org They exhibit a wide range of biological activities, making them attractive targets for synthesis. nih.govnih.gov The construction of the indolizidine scaffold is often achieved via cycloaddition reactions. nih.govrsc.org A common strategy involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. Pyrrolidine-based precursors are central to these syntheses, and the reactivity profile of this compound makes it a potential participant in related multi-component reactions that assemble the bicyclic core in a single step. nih.gov

Spirocyclic pyrrolidines are three-dimensional scaffolds that are increasingly important in drug discovery. nih.govnih.gov The enaminone this compound serves as an excellent starting point for the synthesis of these complex structures. The key transformation is often a [3+2] cycloaddition reaction between an in situ generated azomethine ylide and an electron-deficient exocyclic alkene derived from the enaminone. nih.gov

This methodology allows for the rapid construction of the spirocyclic core. For instance, novel spirocyclic pyrrolidines have been synthesized in two steps from common cyclic ketones by first forming an exocyclic alkene and then reacting it with an azomethine ylide. nih.gov This approach has been successfully applied to the synthesis of the core structure of known antibacterial agents, highlighting its practical utility. nih.gov

Table 2: Synthesis of Spirocyclic Pyrrolidines

| Starting Material Class | Key Transformation | Product Core | Significance | Reference |

|---|---|---|---|---|

| Isoxazolines with β-ketophosphonate | Reductive cleavage / Horner-Wadsworth-Emmons cascade | 1-Azaspiro chemistrysteps.comchemistrysteps.comnonanes | Modular and divergent route to highly substituted spirocyclic pyrrolidines. | organic-chemistry.org |

| (Hetero)alicyclic Ketones | [3+2] Cycloaddition of exocyclic alkene with azomethine ylide | Spirocyclic Pyrrolidines | Two-step synthesis of advanced building blocks for drug discovery; used for antibacterial agent cores. | nih.gov |

Pyrrolizines, also known as indolizines, are aromatic bicyclic heterocycles that are isomeric with indole and serve as precursors to indolizidine alkaloids. rsc.orgresearchgate.net The synthesis of the pyrrolizine ring system can be achieved through various strategies, including 1,3-dipolar cycloadditions and intramolecular cyclizations. researchgate.net

Research has shown that pyrrolidine can be used to synthesize pyrrolizine derivatives directly. For example, the microwave-assisted reaction of 1-propargyl-2-formylpyrrole in the presence of pyrrolidine as both a catalyst and solvent afforded 6-(pyrrolidin-1-yl)indolizine in high yield. researchgate.net This transformation highlights the role of pyrrolidine in facilitating the annulation to form the five-membered ring of the pyrrolizine system under mild, metal-free conditions. researchgate.net The enamine formed in situ is a critical intermediate in this type of cyclization cascade.

Intermediate in the Synthesis of Specific Heterocycles

Contributions to Material Science and Organic Optoelectronics

The unique conjugated structure of this compound, featuring an electron-donating pyrrolidine group and an electron-withdrawing carbonyl group linked by a carbon-carbon double bond, makes it a valuable scaffold in the development of advanced materials. This section explores its utility in the synthesis of functional dyes and its potential as a monomer for novel polymers.

Utilization in the Synthesis of Dyes and Chromophores (e.g., Disperse Dyes, Merocyanines, Cyanines)

The enaminone functionality within this compound serves as a versatile precursor for a variety of dye structures. The nucleophilic character of the enamine and the electrophilic nature of the carbonyl group allow for a range of chemical transformations to produce highly colored compounds.

Disperse Dyes:

A common method for the synthesis of disperse dyes involves the coupling of enaminones with aryldiazonium salts. ekb.eg This reaction typically proceeds by an electrophilic attack of the diazonium ion on the electron-rich α-carbon of the enaminone, leading to the formation of an azo dye. For instance, various enaminones have been successfully coupled with arylidene diazonium chloride to afford disperse dyes. ekb.eg While specific studies on this compound are not extensively documented, its structural similarity to other reactive enaminones suggests its suitability for creating novel disperse dyes for hydrophobic fibers.

Merocyanine (B1260669) and Cyanine (B1664457) Dyes:

The synthesis of merocyanine and cyanine dyes often involves the condensation of heterocyclic compounds. orientjchem.orgresearchgate.net The cyclic enaminone structure of this compound makes it an attractive starting material for such dyes. A notable example is the synthesis of 2-[3-(Pyrrolidin-1-yl)cyclohex-2-en-1-ylidene]propanedinitrile, a dye derivative of the target compound. researchgate.net This synthesis demonstrates the reactivity of the enaminone in forming extended π-conjugated systems characteristic of these dye classes.

Furthermore, styryl-based push-pull dyes, which are a class of chromophores with applications in nonlinear optics, can be synthesized through the condensation of active methylene (B1212753) compounds with aromatic aldehydes. nih.gov The reactive methylene group adjacent to the carbonyl in the cyclohexenone ring of the title compound could potentially undergo similar condensation reactions to yield styryl-type dyes.

The synthesis of heterocyclic dyes often leverages the reactivity of enaminones to build complex molecular architectures. orientjchem.orgmdpi.com The inherent reactivity of this compound positions it as a promising building block for the creation of a diverse range of functional dyes with tunable optical properties.

Table 1: Examples of Dye Synthesis Methods Involving Enaminones and Related Heterocycles

| Dye Class | General Synthetic Approach | Reactant 1 | Reactant 2 | Reference |

| Disperse Dyes | Azo coupling | Enaminone | Aryldiazonium salt | ekb.eg |

| Merocyanine Dyes | Knoevenagel condensation | Heterocyclic ketomethylene compound | Aldehyde | mdpi.com |

| Cyanine Dyes | Condensation | Heterocyclic base (e.g., from enaminone) | Alkylating agent, followed by condensation | researchgate.net |

| Styryl Dyes | Condensation | Active methylene compound | Aromatic aldehyde | nih.gov |

Potential as Building Blocks for Novel Polymeric Materials

The bifunctional nature of this compound, possessing both a reactive carbonyl group and a secondary amine precursor (pyrrolidine), suggests its potential as a monomer in polycondensation reactions. gdckulgam.edu.infarabi.university Polycondensation is a step-growth polymerization where bifunctional or polyfunctional monomers react to form polymers, often with the elimination of a small molecule like water. melscience.com

Although specific polymerization studies involving this compound are not widely reported, its functional groups are analogous to those used in the synthesis of various polymers. For example, the carbonyl group could potentially react with a diamine to form a polyimine (a Schiff base polymer), or the pyrrolidine ring, after hydrolysis to a secondary amine and subsequent reactions, could participate in the formation of polyamides.

The synthesis of coordination polymers offers another avenue for the utilization of this compound. nih.govnih.govrsc.orgrsc.orgresearchgate.net The enaminone moiety can act as a bidentate ligand, coordinating to metal centers through the nitrogen and oxygen atoms. The formation of coordination polymers with chelated units is a well-established strategy for creating materials with interesting magnetic, optical, and catalytic properties. rsc.org The ability of this compound to act as a ligand could be exploited to create novel one-, two-, or three-dimensional coordination polymers.

Role in Catalysis Research

The structural features of this compound make it a molecule of interest in the field of catalysis, both as a ligand for metal catalysts and as a potential organocatalyst itself.

Enaminones as Ligands in Metal Complex Chemistry

Enaminones are well-known to act as versatile ligands in coordination chemistry. nih.gov They can coordinate to a metal center in a bidentate fashion through the nitrogen and oxygen atoms, forming a stable six-membered chelate ring. This coordination can influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity.

While the specific metal complexes of this compound are not extensively detailed in the literature, the coordination chemistry of similar β-aminocyclohexenone and pyrrolidine derivatives has been studied. For instance, complexes of transition metals with amine derivatives have been synthesized and characterized. core.ac.ukscirp.org The structure of these complexes can vary depending on the metal ion and the stoichiometry of the reactants, leading to different coordination geometries such as octahedral or tetrahedral. libretexts.org

The synthesis of a gadolinium(III) complex with a cyclohexanedicarboxylate ligand has been reported, demonstrating the ability of cyclic hydrocarbon structures to be incorporated into metal-organic frameworks. mdpi.com The pyrrolidine and carbonyl moieties of this compound provide suitable donor atoms for the formation of stable complexes with a range of transition metals, including those from the d-block and f-block elements.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Metal Ion | Potential Coordination Geometry | Potential Donor Atoms | Reference (Analogous Systems) |

| Transition Metals (e.g., Cu, Ni, Co) | Tetrahedral, Octahedral | N (pyrrolidine), O (carbonyl) | core.ac.ukscirp.org |

| Lanthanides (e.g., Gd) | Higher coordination numbers | N (pyrrolidine), O (carbonyl) | mdpi.com |

Participation in Organocatalytic Transformations

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, with enamine catalysis being a cornerstone of this area. youtube.com The pyrrolidine moiety in this compound is a key structural feature found in many successful organocatalysts. Proline and its derivatives, which contain a pyrrolidine ring, are widely used in a variety of asymmetric transformations. nih.gov

Cyclic enaminones are versatile intermediates in stereocontrolled synthesis and have been employed in catalytic asymmetric reactions. rsc.orgacs.org The enamine part of this compound can react with electrophiles, making it a potential catalyst for reactions such as Michael additions. mdpi.comnih.govscielo.bryoutube.comyoutube.com In such a scenario, the enamine would act as a nucleophile, attacking an electrophilic substrate.

For example, the asymmetric Michael addition of aldehydes and ketones to nitroalkenes is a well-established organocatalytic reaction. mdpi.com Catalysts bearing a secondary amine, like the pyrrolidine ring, can form an enamine intermediate with a carbonyl compound, which then adds to the Michael acceptor in a stereocontrolled manner. The inherent chirality of some enaminone precursors derived from amino acids can be exploited to induce enantioselectivity. nih.gov Given its structure, this compound could potentially participate in or be a precursor to catalysts for such transformations.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one?

Answer:

The synthesis typically involves functionalizing a cyclohexenone core with a pyrrolidine substituent. Key methods include:

- Palladium-Catalyzed Coupling : Enoxysilane intermediates (e.g., compound 2-87 in ) react with palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) under reflux conditions to form cyclohexenone derivatives. This method allows regioselective introduction of substituents .

- Boron-Containing Analogs : Boronate ester intermediates (e.g., 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one , ) enable Suzuki-Miyaura cross-coupling, broadening access to aryl/heteroaryl-substituted derivatives .

| Method | Key Reagents/Conditions | Application |

|---|---|---|

| Pd catalysis | Enoxysilane, Pd(PPh₃)₂Cl₂, reflux | Regioselective substitution |

| Boronate route | Tetramethyl dioxaborolane, Suzuki coupling | Functional diversity |

Basic: How is this compound characterized spectroscopically?

Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 300 MHz) reveals diagnostic peaks:

- Cyclohexenone carbonyl (δ ~2.8–3.1 ppm, br s, 4H for cyclohexenone protons).

- Pyrrolidine protons (δ ~1.5–2.5 ppm, multiplet) and N-CH₂ groups (δ ~3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₅NO: 165.1154) .

Advanced: What role does the pyrrolidine moiety play in modulating the compound’s electronic properties for catalysis or drug design?

Answer:

The pyrrolidine group acts as an electron-donating substituent, influencing:

- Catalytic Activity : In TRK kinase inhibitors (), pyrrolidine enhances binding affinity via hydrogen bonding with ATP-binding pockets.

- Conformational Rigidity : The bicyclic structure restricts rotation, optimizing pharmacophore geometry for target engagement .

Computational studies (e.g., DFT) can quantify charge distribution and predict reactivity at the cyclohexenone carbonyl .

Advanced: How can boronate analogs of this compound be synthesized for use in cross-coupling reactions?

Answer:

- Step 1 : Introduce a boronate ester via halogenation of cyclohexenone followed by Miyaura borylation (e.g., using Pd(dppf)Cl₂ and bis(pinacolato)diboron).

- Step 2 : Functionalize the boronate intermediate (e.g., 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one , ) in Suzuki couplings to install aryl/heteroaryl groups .

Advanced: What mechanistic insights are gained from studying Pd-catalyzed reactions involving this compound?

Answer:

Pd-catalyzed coupling () proceeds via oxidative addition of enoxysilanes to Pd(0), followed by transmetallation and reductive elimination. Key factors:

- Regioselectivity : Controlled by steric hindrance at the cyclohexenone β-position.

- Catalyst Loading : Pd(PPh₃)₂Cl₂ (5–10 mol%) balances efficiency and cost .

Basic: What safety precautions are recommended when handling sensitive intermediates in its synthesis?

Answer:

- Ventilation : Use fume hoods for volatile intermediates (e.g., enoxysilanes).

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (see SDS in ).

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic additions?

Answer:

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., cyclohexenone carbonyl).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

Advanced: What structural modifications enhance its potential as a kinase inhibitor?

Answer:

- Heteroaryl Substitution : Replace pyrrolidine with pyrazole () to improve solubility.

- Bioisosteres : Substitute cyclohexenone with isosteric rings (e.g., tetrahydropyran) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.